

Application Notes: Measuring Pharmacodynamic Biomarkers of AG-270 Treatment

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Compound of Interest		
Compound Name:	TA-270	
Cat. No.:	B15574754	Get Quote

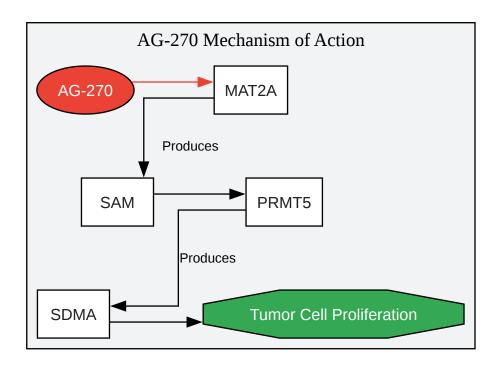
Introduction

AG-270 is a first-in-class, orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[1][2] By inhibiting MAT2A, AG-270 leads to a reduction in cellular SAM levels.[2] This has a significant impact on downstream methylation events, most notably those mediated by protein arginine methyltransferase 5 (PRMT5). A key substrate of PRMT5 is symmetric dimethylarginine (SDMA).[3] Therefore, treatment with AG-270 is expected to decrease levels of both SAM and SDMA, which can serve as pharmacodynamic biomarkers to confirm target engagement and measure the biological activity of the drug.[4] These application notes provide detailed protocols for the quantification of SAM in plasma and the assessment of SDMA in tumor tissue.

Mechanism of Action of AG-270

AG-270 allosterically inhibits MAT2A, preventing the release of its product, SAM.[1] The resulting decrease in intracellular SAM concentrations leads to reduced activity of PRMT5, a SAM-dependent methyltransferase.[3] This, in turn, causes a decrease in the levels of SDMA, a post-translational modification on various proteins.[3] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, this pathway is particularly vulnerable, making AG-270 a targeted therapy.[1][2]





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AG-270 signaling pathway.

Data Presentation

The following tables summarize the quantitative changes in plasma SAM and tumor SDMA levels observed in a Phase 1 clinical trial of AG-270 in patients with advanced solid tumors or lymphoma with homozygous MTAP deletion.[4]

Table 1: Reduction in Plasma SAM Levels After AG-270 Treatment[4][5][6]



AG-270 Dose	Maximal Reduction in Plasma SAM (%)
50 mg QD	65 - 74
100 mg QD	65 - 74
150 mg QD	65 - 74
200 mg QD	65 - 74
400 mg QD	~54
200 mg BID	65 - 74

QD: once daily; BID: twice daily

Table 2: Reduction in Tumor SDMA Levels After AG-270 Treatment[4][5]

Metric	Value
Number of Paired Tumor Biopsies	9
Average H-score Reduction	36.4%
Range of H-score Reduction	-98.8% to +21.4%

Experimental Protocols

Protocol 1: Quantification of SAM in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of S-adenosylmethionine (SAM) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).





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Experimental workflow for SAM measurement.

Materials:

- Human plasma (collected in EDTA tubes)
- S-adenosylmethionine (SAM) analytical standard
- Deuterated SAM (d3-SAM) internal standard
- Acetone (LC-MS grade), stored at -20°C
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Methanol (LC-MS grade)
- · Microcentrifuge tubes
- Autosampler vials

Equipment:

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)



- C18 reverse-phase LC column
- Microcentrifuge
- Vortex mixer

Procedure:

- Sample Preparation (Protein Precipitation):
 - 1. Thaw plasma samples on ice.
 - 2. In a microcentrifuge tube, add 200 µL of plasma.
 - 3. Spike with 50 μ L of internal standard solution (d3-SAM in 0.1% formic acid).
 - 4. Vortex for 5 minutes and incubate at 4°C for 10 minutes.
 - 5. Add 550 μL of ice-cold acetone.
 - 6. Vortex vigorously for 10 minutes to precipitate proteins.
 - 7. Incubate at 4°C for an additional 10 minutes.
 - 8. Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - 9. Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in methanol
 - Flow Rate: 0.4 mL/min



Gradient:

■ 0-1 min: 2% B

■ 1-5 min: 2-98% B

■ 5-6 min: 98% B

• 6-6.1 min: 98-2% B

• 6.1-8 min: 2% B

Injection Volume: 5 μL

Mass Spectrometry (Triple Quadrupole):

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

■ SAM: m/z 399.2 → 250.1

■ d3-SAM: m/z 402.2 → 253.1

- Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
- Data Analysis:
 - 1. Integrate the peak areas for both SAM and d3-SAM.
 - 2. Calculate the peak area ratio (SAM/d3-SAM).
 - 3. Generate a calibration curve using known concentrations of SAM standards.
 - 4. Determine the concentration of SAM in the plasma samples by interpolating their peak area ratios on the calibration curve.



Protocol 2: Measurement of SDMA in Tumor Tissue by Immunohistochemistry (IHC)

This protocol provides a general framework for the immunohistochemical detection and semiquantitative analysis of symmetric dimethylarginine (SDMA) in formalin-fixed, paraffinembedded (FFPE) tumor tissue sections.



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Experimental workflow for SDMA IHC.

Materials:

- FFPE tumor tissue blocks
- Microtome
- Glass slides
- Xylene
- Ethanol (graded series: 100%, 95%, 70%)
- Deionized water
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Peroxidase blocking solution (e.g., 3% hydrogen peroxide)



- Blocking buffer (e.g., normal goat serum)
- Primary antibody: Rabbit anti-symmetric dimethylarginine (anti-SDMA) antibody
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- DAB chromogen kit
- Hematoxylin counterstain
- Mounting medium

Equipment:

- · Water bath or steamer for antigen retrieval
- Humidified chamber
- · Light microscope

Procedure:

- Slide Preparation:
 - 1. Cut 4-5 μm sections from FFPE tumor blocks and mount on positively charged slides.
 - 2. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - 1. Immerse slides in antigen retrieval solution and heat (e.g., 95-100°C for 20-30 minutes).
 - 2. Allow slides to cool to room temperature.
- Immunohistochemical Staining:
 - 1. Block endogenous peroxidase activity with peroxidase blocking solution for 10 minutes.
 - 2. Rinse with wash buffer (e.g., PBS or TBS).



- 3. Block non-specific antibody binding with blocking buffer for 30 minutes.
- 4. Incubate with the primary anti-SDMA antibody at an optimized dilution for 1 hour at room temperature or overnight at 4°C.
- 5. Rinse with wash buffer.
- 6. Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- 7. Rinse with wash buffer.
- 8. Develop the signal with DAB chromogen until the desired stain intensity is reached.
- Rinse with deionized water.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - 2. Dehydrate sections through a graded series of ethanol and clear in xylene.
 - 3. Coverslip with a permanent mounting medium.
- H-Scoring:
 - 1. A pathologist or trained scientist should score the slides under a light microscope.
 - 2. The H-score (Histoscore) is a semi-quantitative scoring system that considers both the intensity of staining and the percentage of stained cells.
 - 3. Staining Intensity: Scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
 - 4. Percentage of Stained Cells: The percentage of tumor cells at each intensity level is estimated.
 - 5. H-Score Calculation:



- H-score = [1 x (% of cells with weak staining)] + [2 x (% of cells with moderate staining)]
 + [3 x (% of cells with strong staining)]
- The final H-score ranges from 0 to 300.
- 6. The percentage change in H-score from baseline to post-treatment is calculated for each patient.

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